2-Fluoro-5-methoxy-4-nitrobenzoic acid
Description
2-Fluoro-5-methoxy-4-nitrobenzoic acid is a fluorinated aromatic compound featuring a carboxylic acid group at position 1, a methoxy group at position 5, a nitro group at position 4, and a fluorine atom at position 2. This substitution pattern imparts unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. Its molecular formula is C₈H₅FNO₅, with a molecular weight of 215.14 g/mol (calculated). Key spectral data includes ¹³C NMR (CDCl₃): δ 165.5 (COOH), 160.3 (C-F), 158.8 (OCH₃), 154.4 (C-NO₂) and HRMS m/z 444.1653 [M+H]⁺ for a derivative . The nitro group serves as a versatile functional group for further reduction or substitution reactions, while the fluorine atom enhances metabolic stability in pharmaceutical intermediates .
Properties
IUPAC Name |
2-fluoro-5-methoxy-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYBTVSPGQRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001345-80-7 | |
| Record name | 1001345-80-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemical Properties and Mechanisms of Action
Chemical Structure and Properties:
- Molecular Formula: CHFNO
- Molecular Weight: 215.14 g/mol
- Functional Groups: The compound features a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid structure.
Mechanisms of Action:
- Enzyme Interaction: The nitro group can participate in redox reactions, influencing enzyme activity involved in oxidative stress responses.
- Cell Signaling Modulation: It may modulate cell signaling pathways by affecting the activity of kinases and phosphatases.
- Covalent Modification: Reduction of the nitro group generates reactive intermediates capable of covalently modifying proteins and nucleic acids, potentially altering cellular functions.
Scientific Research Applications
2-Fluoro-5-methoxy-4-nitrobenzoic acid has several notable applications:
1. Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Participates in chemical reactions such as nucleophilic aromatic substitution, reduction of the nitro group to an amino group, and esterification reactions.
2. Biology:
- Employed in studies of enzyme inhibition and as a probe in biochemical assays.
- Exhibits antimicrobial properties by inhibiting the growth of various bacterial strains, making it a potential candidate for antimicrobial agents.
3. Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
The biological activities of this compound have been extensively studied:
Antimicrobial Activity:
Recent studies indicate significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation by interacting with inflammatory mediators, thereby modulating inflammatory responses.
Case Studies and Experimental Data
In Vitro Studies:
- Cell Cycle Arrest: In vitro assays demonstrated that this compound can induce cell cycle arrest in cancer cell lines, notably causing G2/M phase arrest through regulation of cyclin B1 expression. This suggests potential applications in cancer therapeutics.
Cytotoxicity Assessment:
- A study evaluated its cytotoxic effects on human cancer cell lines using the sulforhodamine B assay. Results indicated significant cytotoxicity against HCT-116 colorectal cancer cells at low nanomolar concentrations, outperforming standard chemotherapeutics like Taxol.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-fluoro-5-methoxy-4-nitrobenzoic acid with structurally related compounds, focusing on substituent positions, molecular properties, and applications:
Key Findings:
Electronic Effects: The nitro group at position 4 in the target compound withdraws electron density, increasing acidity of the carboxylic acid (pKa ~2.5) compared to its amino derivative (pKa ~4.2) . Fluorine at position 2 stabilizes adjacent substituents via inductive effects, improving thermal stability .
Synthetic Utility: The target compound is reduced to 4-amino-2-fluoro-5-methoxybenzoic acid using SnCl₂·2H₂O in ethanol , a key step in synthesizing bioactive molecules. 2-Fluoro-4-methoxy-5-nitrobenzaldehyde () undergoes nucleophilic substitution with NaN₃ to form azides for click chemistry .
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid is used in protecting-group strategies for selective functionalization .
Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
